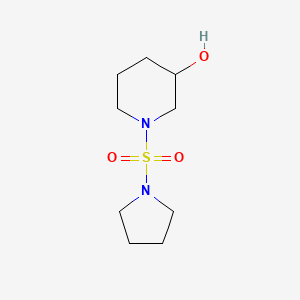
1-(pyrrolidine-1-sulfonyl)piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a pyrrolidine sulfonyl group attached to the piperidine ring, which imparts unique chemical and biological properties .
作用機序
Target of Action
For instance, pyrrolidine derivatives have been found to inhibit COX-2 , and piperidine derivatives have shown strong factor IIa inhibition . The role of these targets is significant in the regulation of inflammation and coagulation, respectively.
Mode of Action
For example, pyrrolidine derivatives inhibit COX-2, reducing the production of prostaglandins and thus inflammation . Similarly, piperidine derivatives inhibit factor IIa, preventing the conversion of fibrinogen to fibrin, thereby reducing blood clotting .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect the prostaglandin synthesis pathway and the coagulation cascade .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have anti-inflammatory and anticoagulant effects .
生化学分析
Biochemical Properties
. They have been associated with anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant effects .
Cellular Effects
The specific cellular effects of 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol are currently unknown. Some pyrrolidine derivatives have been shown to have significant effects on various types of cells . For instance, they can inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Some pyrrolidine derivatives have been found to target specific enzymes. For example, 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups expressed both antiaggregatory and antioxidant effects. Along with dual cholinesterase inhibition, these compounds also targeted the beta-secretase enzyme .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been reported
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are currently unknown. Pyrrolidine derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. Similar compounds are known to interact with various transporters or binding proteins .
準備方法
The synthesis of 1-(pyrrolidine-1-sulfonyl)piperidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the reaction of piperidine with pyrrolidine sulfonyl chloride under basic conditions to form the sulfonyl derivative.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol has a wide range of scientific research applications:
類似化合物との比較
1-(Pyrrolidine-1-sulfonyl)piperidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine: A five-membered nitrogen-containing heterocycle used in various chemical syntheses.
Piperidine: A six-membered nitrogen-containing heterocycle, widely used in pharmaceuticals.
Piperidinones: Compounds containing a piperidine ring with a ketone group, known for their biological activities.
The uniqueness of this compound lies in the presence of both the pyrrolidine sulfonyl group and the hydroxyl group, which confer distinct chemical and biological properties .
特性
IUPAC Name |
1-pyrrolidin-1-ylsulfonylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c12-9-4-3-7-11(8-9)15(13,14)10-5-1-2-6-10/h9,12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWIEKCXNLWITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6579916.png)
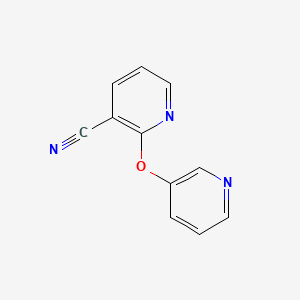
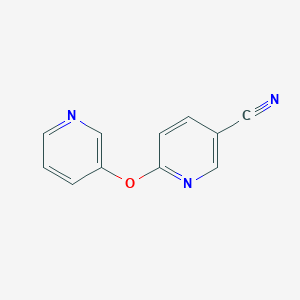
![6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6579948.png)
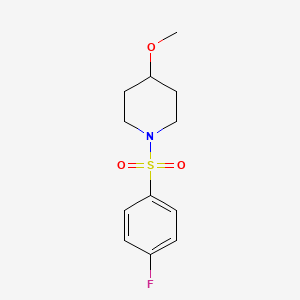
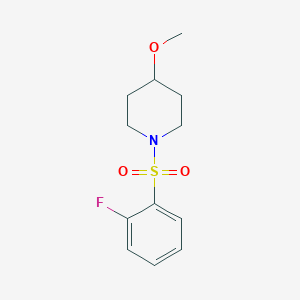
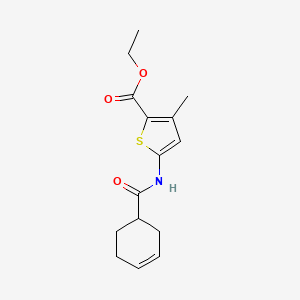
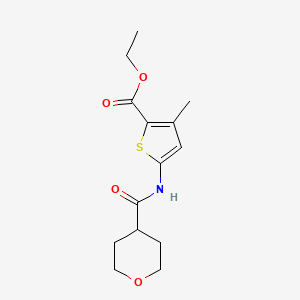

![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)
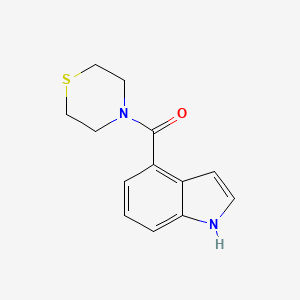
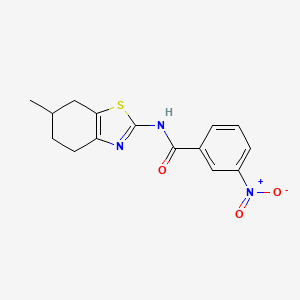
![N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6580002.png)
